molecular formula C11H14ClN3O2 B596002 tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 1211581-47-3

tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Cat. No. B596002
M. Wt: 255.702
InChI Key: GMGOBQAMJNTCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines, including “tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate”, has been described in various research . The synthesis often involves multiple steps and the use of various reagents .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” is characterized by the presence of a pyrrolo[3,4-d]pyrimidine core . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” can be complex and involve multiple steps . The reactions often involve the use of various reagents and catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” can vary depending on the specific synthesis process and the presence of any additional functional groups .

Scientific Research Applications

Anti-Inflammatory Applications of Pyrimidines

  • Results or Outcomes : The review indicates that a large number of pyrimidines exhibit potent anti-inflammatory effects. A structure-activity relationship (SAR) study indicated that pyrrolo[2,3-d]pyrimidines had better anti-inflammatory activity than pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines reported in the same work .

Potential Use as a Biochemical Reagent

  • Application Summary : The compound “4-Chloro-7H-pyrrolo[2,3-d]pyrimidine”, which is structurally similar to “tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate”, is described as a biochemical reagent . This suggests that “tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” might also be used as a reagent in biochemical research.
  • Results or Outcomes : The outcomes of using this compound as a biochemical reagent would depend on the specific experiment or procedure being conducted .

Potential Use in Synthesis of Other Compounds

  • Application Summary : The compound “tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate”, which is structurally similar to “tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate”, is described as a reagent that can be used in the synthesis of other organic compounds . This suggests that “tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” might also be used in the synthesis of other compounds.
  • Results or Outcomes : The outcomes of using this compound in the synthesis of other compounds would depend on the specific experiment or procedure being conducted .

Future Directions

The future directions for research on “tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” and related compounds could include the development of new pyrimidines as anti-inflammatory agents . There is also potential for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

tert-butyl 2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-11(2,3)17-10(16)15-5-7-4-13-9(12)14-8(7)6-15/h4H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGOBQAMJNTCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735297
Record name tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

CAS RN

1211581-47-3
Record name tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.